molecular formula C24H27N3O4S2 B2460609 2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 925410-65-7

2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2460609
CAS No.: 925410-65-7
M. Wt: 485.62
InChI Key: UZXLIXHLQHLORU-UHFFFAOYSA-N
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Description

2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound with the molecular formula C24H27N3O4S2 and a molecular weight of 485.62. This compound is characterized by the presence of multiple functional groups, including furan, thiophene, piperazine, and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include furan-2-carbaldehyde, thiophene-2-carbaldehyde, and piperazine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one shares similarities with other compounds containing furan, thiophene, and piperazine groups.
  • Examples include 2-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-1-[4-[(E)-2-phenylethenyl]piperazin-1-yl]ethanone and 2-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c28-24(20-25(18-22-8-4-15-31-22)19-23-9-5-16-32-23)26-11-13-27(14-12-26)33(29,30)17-10-21-6-2-1-3-7-21/h1-10,15-17H,11-14,18-20H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXLIXHLQHLORU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN(CC2=CC=CO2)CC3=CC=CS3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CN(CC2=CC=CO2)CC3=CC=CS3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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